Gentioflavin

Overview

Description

Gentioflavin is a naturally occurring flavonoid found in a variety of plants, such as apples, grapes, and onions. This flavonoid is known for its antioxidant and anti-inflammatory properties, which have been studied for potential applications in the medical field.

Scientific Research Applications

Gentioflavin's Structural and Chemical Properties

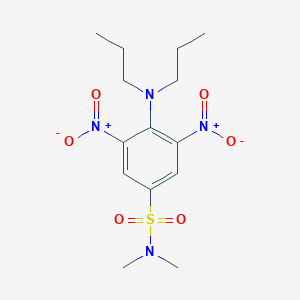

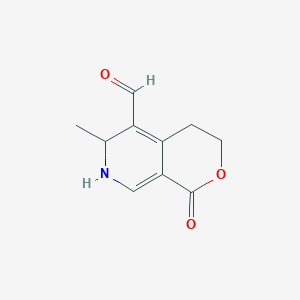

This compound, identified as a new alkaloid in some Gentiana species, is classified as a dihydropyridine lactonic alkaloid. The structure of this compound was determined using NMR and IR spectral evidence, oxidative degradation, and its conversion into the known alkaloid gentianidine. This foundational research laid the groundwork for understanding this compound's chemical properties and potential applications in various fields (Marekov & Popov, 1968).

Riboflavin Production and Biotechnological Applications

This compound is closely related to the field of riboflavin (Vitamin B2) production. Riboflavin is essential for various biochemical reactions in all living cells and is commonly used as a nutritional supplement in animal and human diets. The advancements in riboflavin production through fermentation processes, employing microorganisms like Ashbya gossypii, Bacillus subtilis, and Candida spp., have highlighted the importance of genetic and metabolic engineering in increasing riboflavin yield. These studies demonstrate the potential of this compound-related research in enhancing the efficiency and sustainability of riboflavin production (Averianova et al., 2020); (You et al., 2021).

Biomedical Research and Health Applications

Riboflavin, associated with this compound research, has significant applications in health and medicine. Studies have shown that riboflavin supplementation can effectively lower blood pressure in patients with certain genetic backgrounds, offering a personalized approach to hypertension management. This research indicates the broader implications of this compound and its derivatives in developing targeted therapies for various health conditions (Wilson et al., 2013); (Horigan et al., 2010).

Nanotechnology and Drug Delivery

Riboflavin, linked to this compound research, has also been explored in nanotechnology applications. Due to its unique properties like cell internalization and fluorescence, riboflavin has been used in targeted drug delivery, tissue engineering, biosensors, and optoelectronics. This highlights the potential of this compound in developing advanced nanotechnology-based solutions (Beztsinna et al., 2016).

Mechanism of Action

Biochemical Pathways

It’s known that flavonoids, a class of compounds related to alkaloids, can affect several signaling pathways involved in apoptosis, cell cycle arrest, and other cellular processes

Result of Action

It’s known that many alkaloids have a wide range of biological activities, including anti-inflammatory, anti-diabetic, antioxidant, and anticancer effects

Biochemical Analysis

Biochemical Properties

Gentioflavine is a key intermediate in the biosynthesis of bioalkaloids . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

Flavonoids, the family to which Gentioflavine belongs, have been shown to have multiple effects within the brain, including the potential to protect neurons against injury induced by neurotoxins, suppress neuroinflammation, and promote memory, learning, and cognitive function .

Dosage Effects in Animal Models

Flavonoids have been shown to have beneficial effects in animal models of various diseases .

Metabolic Pathways

Gentioflavine is involved in the metabolic pathways of bioalkaloid synthesis . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Flavonoids are known to be transported and distributed within cells and tissues .

Subcellular Localization

Flavonoids are known to be localized in various subcellular compartments .

Properties

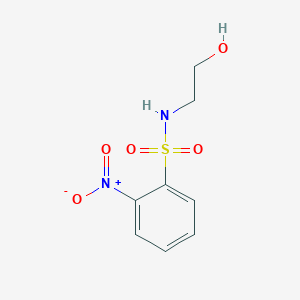

IUPAC Name |

6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNRAZLQBMAROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C2CCOC(=O)C2=CN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331867 | |

| Record name | Gentioflavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18058-50-9 | |

| Record name | 1H-Pyrano[3,4-c]pyridine-5-carboxaldehyde, 3,4,6,7-tetrahydro-6-methyl-1-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18058-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentioflavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.